1,1-Diethoxynon-2-yne

Descripción general

Descripción

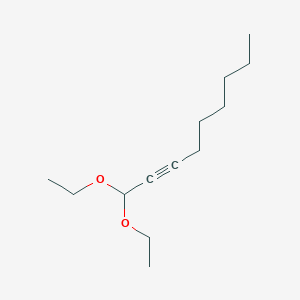

1,1-Diethoxynon-2-yne is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.3285 g/mol . It is characterized by the presence of an alkyne group and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Diethoxynon-2-yne can be synthesized through the reaction of non-2-yne with diethyl ether in the presence of a strong acid catalyst. The reaction typically involves the addition of the ethoxy groups to the alkyne carbon, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters is crucial to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Diethoxynon-2-yne undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction of the alkyne group can yield alkanes or alkenes.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,1-Diethoxynon-2-yne has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,1-Diethoxynon-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to yield diverse products. The ethoxy groups can undergo hydrolysis or substitution, leading to the formation of different functionalized compounds .

Comparación Con Compuestos Similares

Similar Compounds

1,1-Diethoxyethane: Similar structure but with a shorter carbon chain.

1,1-Diethoxypropane: Similar structure with a three-carbon chain.

1,1-Diethoxybutane: Similar structure with a four-carbon chain.

Uniqueness

1,1-Diethoxynon-2-yne is unique due to its longer carbon chain and the presence of an alkyne group, which imparts distinct reactivity compared to its shorter-chain analogs. The combination of the alkyne and ethoxy groups makes it a versatile compound for various chemical transformations and applications .

Actividad Biológica

1,1-Diethoxynon-2-yne is a compound that has garnered interest in various fields of research, particularly in organic synthesis and biological applications. Its unique structure, characterized by a long carbon chain and alkyne functionality, allows it to participate in diverse chemical reactions, making it a valuable building block in the synthesis of complex molecules. This article explores the biological activity of this compound, highlighting its potential therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features two ethoxy groups attached to a non-2-yne backbone. This configuration not only contributes to its reactivity but also influences its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.33 g/mol |

| Functional Groups | Alkyne, Ethoxy |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:

- Alkyne Activation : The triple bond in the alkyne group can undergo nucleophilic addition or cycloaddition reactions, forming reactive intermediates that can interact with proteins and nucleic acids.

- Ethoxy Group Stabilization : The ethoxy groups can stabilize reactive intermediates through electron donation, facilitating various transformations that may lead to biological activity.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of derivatives of this compound. These derivatives have shown effectiveness against various bacterial strains and fungi. For instance, certain modifications to the compound have resulted in enhanced activity against resistant strains of bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a series of compounds derived from this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. -

Case Study on Anticancer Activity :

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound derivatives resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,1-Diethoxyethane | Limited antimicrobial properties | Shorter carbon chain |

| 1,1-Diethoxybutane | Moderate reactivity | Similar structure but less complex |

| 5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one | Enhanced polarity and potential for greater biological activity | Contains additional hydroxyl group |

Propiedades

IUPAC Name |

1,1-diethoxynon-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZXECZOXGVVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016574 | |

| Record name | 2-Nonyn-1-al diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79496-57-4 | |

| Record name | 2-Nonyn-1-al diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.